molecular formula C20H21BrN4O4 B3916997 N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3916997
M. Wt: 461.3 g/mol
InChI Key: LGWRFCVCBVWWGJ-WYMPLXKRSA-N
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Description

N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the desired position using brominating agents like N-bromosuccinimide (NBS).

    Ethoxylation and Methoxylation:

    Condensation Reaction: The final step involves the condensation of the triazole derivative with the aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methoxy groups.

    Reduction: Reduction reactions may target the triazole ring or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Triazole derivatives are often used in the development of pharmaceuticals due to their stability and bioactivity.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring is known to bind to various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

Compared to these similar compounds, N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has a unique combination of functional groups that may confer distinct biological or chemical properties. Its specific structure may offer advantages in terms of stability, bioavailability, or activity.

Properties

IUPAC Name

(E)-1-[3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O4/c1-3-27-19-11-15(12-24-25-13-22-23-14-25)10-16(21)20(19)29-9-8-28-18-7-5-4-6-17(18)26-2/h4-7,10-14H,3,8-9H2,1-2H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWRFCVCBVWWGJ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Br)OCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Br)OCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 2
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N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 3
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N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 4
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N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 5
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N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-[(E)-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

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